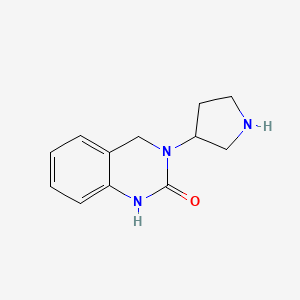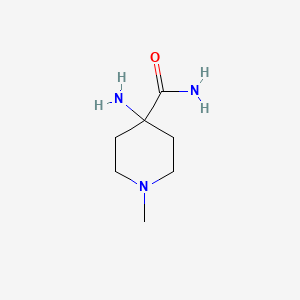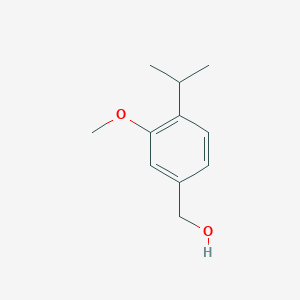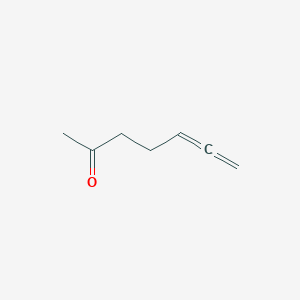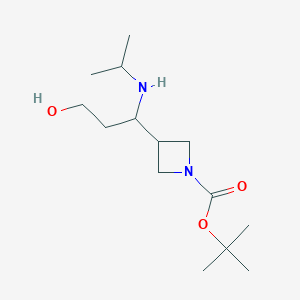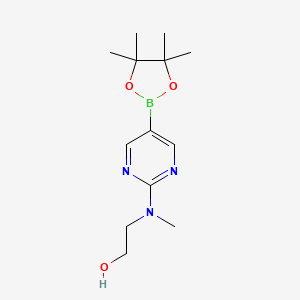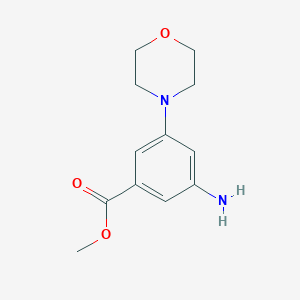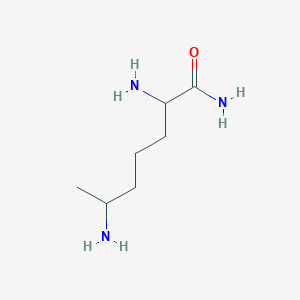
ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H14BrN3O2 and a molecular weight of 276.13 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.
Méthodes De Préparation
The synthesis of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate involves several steps. One common method includes the reaction of 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Analyse Des Réactions Chimiques
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:
4-bromo-1-methyl-1H-pyrazole: Lacks the ester and methylamino groups, making it less versatile in chemical reactions.
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate:
The presence of both the bromine atom and the ester group in this compound makes it unique and valuable for various synthetic and research purposes.
Propriétés
Numéro CAS |
1454848-20-4 |
|---|---|
Formule moléculaire |
C9H14BrN3O2 |
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
ethyl 4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14BrN3O2/c1-4-15-9(14)8-7(10)6(5-11-2)12-13(8)3/h11H,4-5H2,1-3H3 |
Clé InChI |
NYGLUNLIFMOROI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1C)CNC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


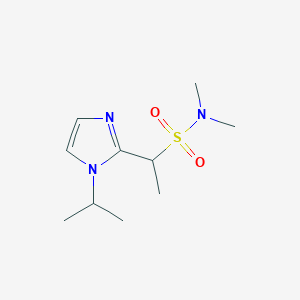
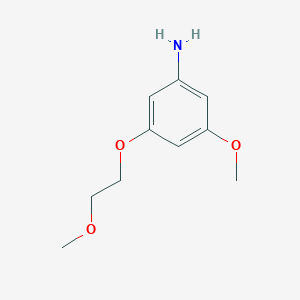
![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)


